1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene
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Overview
Description
“1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 1823923-07-4 . It has a molecular weight of 188.12 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H4F4/c1-2-6-4-3-5-7(10)8(6)9(11,12)13/h1,3-5H . This indicates that the compound contains 9 carbon atoms, 4 hydrogen atoms, and 4 fluorine atoms .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Sensing Applications
1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene has been utilized in the development of nanoscopic cages with an organometallic backbone that act as sensors for picric acid, a common constituent of many explosives. This application stems from the extended π-conjugation and presence of Pt-ethynyl functionality in the compound, making it luminescent and electron-rich. These properties enable selective sensing of picric acid, potentially at the ppb level, and are especially significant for infield applications due to solid-state quenching of fluorescence upon exposure to picric acid vapor (Samanta & Mukherjee, 2013).
Fluorination Studies
The compound has been studied in the context of electrochemical fluorinations, particularly in the fluorination of toluene and its derivatives. This research highlights the role of this compound in understanding the mechanism of fluorination in aromatic compounds, contributing to the development of more efficient synthetic routes for fluorinated aromatic compounds (Momota et al., 1998).
Polymer Synthesis and Properties
Research into tetraphenylethene-containing diynes, including compounds similar to this compound, has led to the synthesis of hyperbranched polymers. These polymers demonstrate aggregation-induced emission, fluorescence photopatterning, optical limiting, and explosive detection properties. The unreacted triple bonds on the periphery of these polymers allow for cross-linking under UV irradiation, suggesting potential applications in photopatterning and sensing technologies (Hu et al., 2012).
Radioligand Development
3-Fluoro-1-((thiazol-4-yl)ethynyl)benzenes, closely related to this compound, have been used in synthesizing high-affinity metabotropic glutamate subtype 5 receptor ligands. These ligands, labeled with fluorine-18, provide radioligands for molecular imaging of brain receptors in living subjects using positron emission tomography, demonstrating the compound's relevance in neuroscience and medical imaging (Telu et al., 2011).
Liquid-Aromatic Interactions
Studies have explored the mutual solubilities and interactions between ionic liquids and aromatic molecules like this compound. These interactions are significant for understanding the structuration of ionic liquids around aromatic molecules, with implications for solvent design in chemical processes (Dias et al., 2014).
Safety and Hazards
The compound is associated with several hazard statements including H227, H302, H315, H319, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Properties
IUPAC Name |
1-ethynyl-3-fluoro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4/c1-2-6-4-3-5-7(10)8(6)9(11,12)13/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKRXIZSKMGQKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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